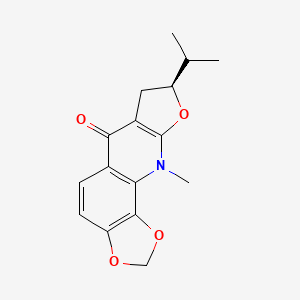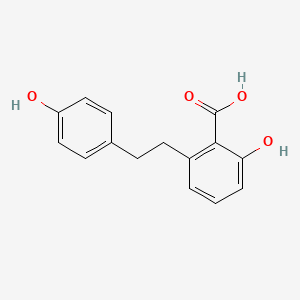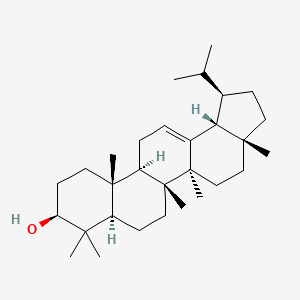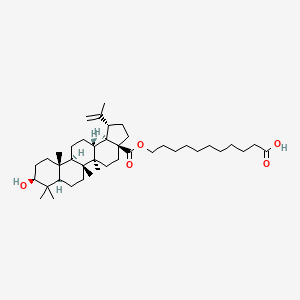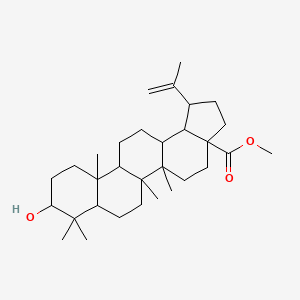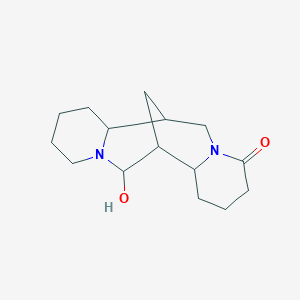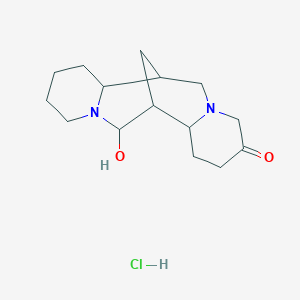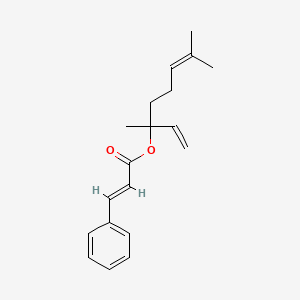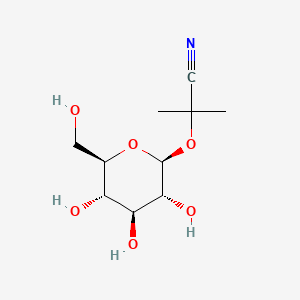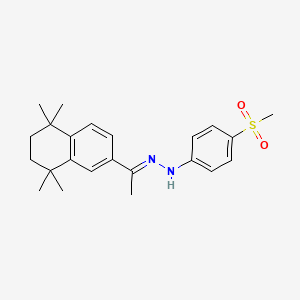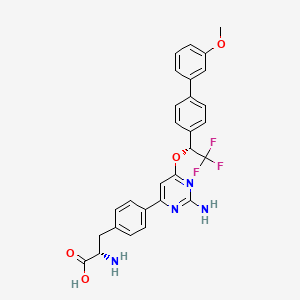
LX-1031
Vue d'ensemble
Description
LX-1031 est un inhibiteur puissant et administrable par voie orale de la tryptophane 5-hydroxylase, une enzyme cruciale pour la synthèse de la sérotonine. Ce composé est principalement utilisé pour réduire les niveaux de sérotonine périphérique sans affecter les niveaux de sérotonine dans le cerveau . Il a été étudié pour son potentiel dans le traitement de conditions caractérisées par un excès de sérotonine, comme le syndrome du côlon irritable à prédominance diarrhéique .
Applications De Recherche Scientifique
LX-1031 has a wide range of scientific research applications, including:
Mécanisme D'action
LX-1031 exerce ses effets en inhibant la tryptophane 5-hydroxylase, l’enzyme responsable de la conversion du tryptophane en 5-hydroxytryptophane, un précurseur de la sérotonine . En réduisant l’activité de cette enzyme, this compound diminue la synthèse de la sérotonine dans le tube digestif sans affecter les niveaux de sérotonine dans le cerveau . Cette inhibition sélective est obtenue grâce à la liaison spécifique du composé au site actif de l’enzyme, empêchant la conversion du tryptophane en 5-hydroxytryptophane .
Analyse Biochimique
Biochemical Properties
LX-1031 interacts with the enzyme tryptophan 5-hydroxylase (TPH), which is predominantly found in the gastrointestinal tract . By inhibiting TPH, this compound reduces the synthesis of serotonin (5-HT) peripherally . This interaction is significant as it allows this compound to regulate peripheral serotonin levels without affecting serotonin levels in the brain or its central nervous system functions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the expression of serotonin in the duodenum, jejunum, and ileum in a dose-dependent manner . Moreover, this compound has been associated with improved stool consistency and lower urinary 5-hydroxyindoleacetic acid (5-HIAA) levels, a marker of 5-HT metabolism, over a 28-day treatment period .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a tryptophan 5-hydroxylase (TPH) inhibitor . By inhibiting TPH, this compound reduces the synthesis of serotonin (5-HT) peripherally . This reduction in serotonin synthesis is thought to be the primary mechanism by which this compound exerts its effects.
Temporal Effects in Laboratory Settings
In ascending single-dose and multiple-dose (14 day) phase I clinical trials in healthy volunteers, this compound significantly reduced urinary 5-hydroxyindoleacetic acid (5-HIAA; a marker of 5-HT metabolism) levels, starting by day 5 and persisting over the duration of exposure .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce serotonin levels in the jejunum relative to control by approximately 33%, 51%, and 66% with the 15, 45, and 135 mg/kg/day doses respectively .
Metabolic Pathways
This compound is involved in the metabolic pathway of serotonin synthesis. It interacts with the enzyme tryptophan 5-hydroxylase (TPH), inhibiting its activity and thereby reducing the synthesis of serotonin .
Subcellular Localization
Given that its target, tryptophan 5-hydroxylase (TPH), is predominantly found in the gastrointestinal tract , it can be inferred that this compound may also primarily localize to this region.
Méthodes De Préparation
La synthèse de LX-1031 implique la préparation d’un dérivé de phénylalanine substitué. . Les conditions réactionnelles impliquent souvent l’utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer l’optimisation de ces conditions réactionnelles pour augmenter le rendement et la pureté tout en minimisant les coûts et l’impact environnemental .
Analyse Des Réactions Chimiques
LX-1031 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans this compound.
Substitution : Diverses réactions de substitution peuvent être effectuées pour introduire différents substituants sur le squelette de la phénylalanine.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers agents halogénants pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
This compound a une large gamme d’applications de recherche scientifique, notamment :
Comparaison Avec Des Composés Similaires
LX-1031 est unique parmi les inhibiteurs de la tryptophane 5-hydroxylase en raison de son action sélective sur la synthèse de la sérotonine périphérique. Des composés similaires comprennent :
Éthyl telotristat : Un autre inhibiteur de la tryptophane hydroxylase utilisé pour traiter le syndrome carcinoïde.
Fenclonine : Un inhibiteur non sélectif de la tryptophane hydroxylase qui affecte les niveaux de sérotonine périphériques et centraux.
Osilodrostat : Principalement utilisé pour les affections liées à la synthèse du cortisol, mais qui affecte également les voies de la sérotonine.
La particularité de this compound réside dans sa capacité à réduire sélectivement les niveaux de sérotonine périphériques sans affecter les fonctions du système nerveux central, ce qui en fait un candidat prometteur pour le traitement des troubles gastro-intestinaux sans effets secondaires centraux .
Propriétés
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[(1R)-2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N4O4/c1-38-21-4-2-3-20(14-21)17-9-11-19(12-10-17)25(28(29,30)31)39-24-15-23(34-27(33)35-24)18-7-5-16(6-8-18)13-22(32)26(36)37/h2-12,14-15,22,25H,13,32H2,1H3,(H,36,37)(H2,33,34,35)/t22-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMUICFMGGQSMZ-WIOPSUGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241544 | |
| Record name | LX-1031 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
LX1031 is designed to act locally in the gastrointestinal tract by reducing the serotonin available for receptor activation, without affecting serotonin levels in the brain or its central nervous system functions. | |
| Record name | LX1031 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05199 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
945976-76-1 | |
| Record name | LX-1031 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945976761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LX-1031 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LX-1031 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J08E1J78GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: LX1031 acts as a tryptophan 5-hydroxylase (TPH) inhibitor. [, ] TPH is the rate-limiting enzyme responsible for the biosynthesis of serotonin (5-HT). [, , ] By inhibiting TPH, LX1031 reduces the production of 5-HT, particularly in the gastrointestinal tract. [, ]
A: IBS-D is characterized by excessive 5-HT levels in the gut. [, ] Serotonin plays a crucial role in regulating gastrointestinal motility and sensation. Elevated 5-HT levels can contribute to diarrhea, abdominal pain, and discomfort experienced by IBS-D patients. []
A: Preclinical studies have shown that LX1031 selectively reduces 5-HT in the gastrointestinal tract without affecting brain 5-HT levels. [, ] This selectivity is attributed to its preferential inhibition of the TPH1 isoform, which is primarily found in the gut, over the TPH2 isoform found in the brain. []
A: A phase II clinical trial in IBS-D patients demonstrated that a 1000 mg four-times-daily dose of LX1031 led to improvements in weekly global scores, stool consistency, and reduced urinary 5-hydroxyindoleacetic acid (5-HIAA) levels, a marker of 5-HT metabolism. [] Another study specifically in non-constipating IBS patients showed that LX1031 improved stool consistency and provided relief from IBS pain and discomfort. []
A: LX1031's inhibition of TPH leads to a decrease in 5-HT synthesis, resulting in lower levels of its metabolite, 5-HIAA. [, ] The observed reduction in urinary 5-HIAA levels in clinical trials serves as a biomarker of LX1031's pharmacodynamic activity and correlates with symptom improvement in IBS-D patients. [, ]
A: LX1031 is administered orally and exhibits low systemic exposure. [] Plasma concentrations increase linearly with doses ranging from 250 mg to 750 mg four times daily. [] The median elimination half-life is approximately 20 hours, and repeated administration for 14 days doubles the maximum plasma concentration (Cmax). []
A: Clinical trials conducted to date indicate that LX1031 is well-tolerated. [, , ] There have been no reports of dose-limiting toxicities in healthy subjects or notable adverse effects in clinical trials. []
A: While specific details about ongoing research are not available in the provided abstracts, further research is likely needed to optimize dosing, confirm long-term efficacy, and comprehensively evaluate the safety profile of LX1031 in larger IBS-D patient populations. [, ]
A: While the provided abstracts do not disclose the full chemical structure of LX1031, they mention that it is a "small molecule" [, , ] and describe its synthesis involving asymmetric hydrogenation of trifluoromethyl ketones. [] This suggests that researchers have elucidated the structure of LX1031, but the details are not publicly available in these specific research papers.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




